An In-depth Technical Guide to the Solubility of Octadecyl Sulfoxide in Organic Solvents vs. Water
An In-depth Technical Guide to the Solubility of Octadecyl Sulfoxide in Organic Solvents vs. Water
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Octadecyl sulfoxide is a non-ionic surfactant of significant interest in various scientific and industrial fields, including drug delivery and formulation science. Its utility is fundamentally dictated by its amphiphilic nature, possessing a long C18 hydrocarbon tail and a polar sulfoxide head group. This guide provides a comprehensive analysis of the solubility of octadecyl sulfoxide, contrasting its behavior in water with a range of organic solvents. We delve into the core physicochemical principles governing its solubility, present available quantitative data, and provide a standardized experimental protocol for solubility determination. This document is intended to serve as a foundational resource for professionals requiring a deep, practical understanding of this compound's solution behavior.
Introduction: The Amphiphilic Dichotomy of Octadecyl Sulfoxide
Amphiphilic molecules, which possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties, are foundational to numerous chemical and biological processes.[1] Octadecyl sulfoxide exemplifies this class of compounds. Its molecular architecture consists of two distinct moieties:
-
A Hydrophobic Tail: A long, saturated 18-carbon alkyl chain (C18H37–). This component is nonpolar and responsible for the molecule's affinity for nonpolar organic solvents and its tendency to repel water.
-
A Hydrophilic Head: A polar sulfoxide functional group (–S(=O)–). The sulfur-oxygen bond is highly polarized, with a significant negative charge on the oxygen atom, making it capable of acting as a hydrogen bond acceptor.[2] This group drives the molecule's interaction with polar solvents.
This dual character means that understanding the solubility of octadecyl sulfoxide is not a simple binary question but a nuanced exploration of its interactions with different solvent environments. This guide will systematically explore this behavior, providing the theoretical and practical knowledge needed for its effective application.
dot
Caption: Intermolecular forces governing solubility in different solvent types.
Quantitative Solubility Data
Precise solubility data for octadecyl sulfoxide is not widely published in a consolidated form. However, data from analogous long-chain surfactants and general principles allow for a qualitative and semi-quantitative understanding. For comparison, data for the parent solvent, Dimethyl Sulfoxide (DMSO), is included to highlight the properties of the sulfoxide functional group.
Table 1: Solubility Profile of Octadecyl Sulfoxide
| Solvent | Solvent Type | Expected Solubility | Primary Interaction Mechanism(s) |
| Water | Polar Protic | Very Low (monomeric) | Hydrophobic Effect dominates; H-bonding at head. [3] |
| Hexane | Nonpolar | High | Van der Waals forces with alkyl tail. |
| Toluene | Nonpolar (Aromatic) | High | Van der Waals and π-stacking with alkyl tail. |
| Diethyl Ether | Slightly Polar | Moderate to High | Van der Waals and weak dipole-dipole. |
| Dichloromethane | Polar Aprotic | High | Dipole-dipole and Van der Waals. |
| Acetone | Polar Aprotic | High | Dipole-dipole and Van der Waals. [3] |
| Ethanol | Polar Protic | High | H-bonding (acceptor) and Van der Waals. |
| Methanol | Polar Protic | Moderate to High | H-bonding (acceptor) and Van der Waals. [3] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Dipole-dipole and Van der Waals ("like-dissolves-like"). [3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | Dipole-dipole and Van der Waals. [3] |
Note: "High" implies solubility likely >100 g/L. "Moderate" suggests solubility in the range of 10-100 g/L. "Low" is likely <1 g/L. These are estimates based on chemical principles; experimental verification is required.
Table 2: Physicochemical Properties of Dimethyl Sulfoxide (DMSO) for Reference
| Property | Value | Source |
| Molar Mass | 78.13 g/mol | [4] |
| Boiling Point | 189 °C (372 °F) | [4][5] |
| Melting Point | 19 °C (66 °F) | [4] |
| Density | 1.1004 g/cm³ | [4] |
| Dipole Moment | ~4.0 D | [6] |
| Solubility in Water | Miscible | [4] |
| Solubility in Ethanol | Miscible | |
| Solubility in Diethyl Ether | Not Soluble | [4] |
Experimental Determination of Solubility: A Standardized Protocol
To obtain reliable and reproducible quantitative data, a standardized methodology is crucial. The OECD Test Guideline 105 , which describes the "Shake-Flask Method," is the globally recognized standard for determining the water solubility of substances. [7][8]This method is suitable for compounds with solubilities above 0.01 g/L. [7]
Principle of the Method
An excess amount of the test substance (octadecyl sulfoxide) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical technique.
Step-by-Step Protocol (Shake-Flask Method)
-
Preparation:
-
Ensure the octadecyl sulfoxide is of high purity.
-
Select the desired solvent (e.g., deionized water, ethanol, hexane).
-
Prepare several flasks for replicate measurements.
-
-
Addition of Substance:
-
Add an amount of octadecyl sulfoxide to each flask that is clearly in excess of its estimated solubility. This ensures a saturated solution can be formed. A preliminary test can help estimate the required amount. [8]
-
-
Equilibration:
-
Place the flasks in a constant temperature shaker bath, typically maintained at 20 ± 0.5 °C or another desired temperature. [9] * Agitate the flasks. The time required to reach equilibrium depends on the substance and solvent. For surfactants, this can take 24 to 48 hours or longer. It is critical to establish that equilibrium has been reached by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
-
Phase Separation:
-
Once equilibrium is reached, stop agitation and allow the undissolved solid to settle.
-
To separate the saturated solution from the excess solid, use a method that does not alter the equilibrium, such as:
-
Centrifugation: Spin the samples in a temperature-controlled centrifuge.
-
Filtration: Use a syringe filter (e.g., PTFE for organic solvents) that does not adsorb the solute.
-
-
-
Analysis:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Determine the concentration of octadecyl sulfoxide using a suitable analytical method. Given its lack of a strong chromophore, techniques could include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive and specific.
-
Evaporation and Gravimetry: For organic solvents, a known volume of the solution can be evaporated to dryness and the residue weighed. This is suitable for non-volatile solutes and high solubilities.
-
-
-
Calculation:
-
Calculate the solubility in units of g/L or mol/L based on the measured concentration and the volume of the aliquot.
-
Report the average and standard deviation of the replicate measurements.
-
dot
Caption: Standard workflow for the OECD 105 Shake-Flask solubility test.
Conclusion
The solubility of octadecyl sulfoxide is a classic illustration of amphiphilic behavior, driven by the interplay between its long hydrophobic alkyl tail and its polar sulfoxide head. It exhibits very low monomeric solubility in water due to the hydrophobic effect, leading to micelle formation above its CMC. Conversely, it is readily soluble in a wide range of organic solvents. High solubility is achieved in nonpolar solvents through van der Waals interactions with its tail, and in polar aprotic and protic solvents through a combination of dipole-dipole forces, hydrogen bonding, and dispersion forces. A thorough understanding of these principles, supported by robust experimental data obtained via standardized methods like the OECD 105 protocol, is essential for leveraging the full potential of this versatile surfactant in research and industrial applications.
References
- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.). Google Scholar.
- Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. (2021, September 15). Environmental Sciences Europe.
- [FREE] List all the intermolecular forces present in pure dimethyl sulfoxide (DMSO). A. Hydrogen bonding and - brainly.com. (2023, June 9). Brainly.com.
-
Cabaco, M. I., et al. (2011). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. PubMed Central. [Link]
-
Test No. 105: Water Solubility. (1995). OECD. [Link]
-
OECD 105. (n.d.). Phytosafe. [Link]
-
Molecular Structure and Adsorption of Dimethyl Sulfoxide at the Surface of Aqueous Solutions. (2004, October 1). ACS Publications. [Link]
-
The critical micelle concentration (cmc) of SDS as a function of the... (n.d.). ResearchGate. [Link]
-
Structures and Intermolecular Interactions in Dimethyl Sulfoxide-Water System Studied by All-atom Molecular Simulations. (2010, October 1). AIP Publishing. [Link]
-
Sulfoxide. (n.d.). Wikipedia. [Link]
-
Critical micelle concentration. (n.d.). Wikipedia. [Link]
-
Critical Micelle Concentration (CMC). (n.d.). Nanoscience Instruments. [Link]
-
Wang, Z., et al. (2019). Linear Oligosulfoxides: Synthesis and Solubility Studies. PubMed Central. [Link]
-
Amphiphilic molecules. (n.d.). Area -> Sustainability. [Link]
-
Amphiphilic nature: Significance and symbolism. (2026, February 5). Hinduism and Scientific Concepts. [Link]
-
Dimethyl sulfoxide. (n.d.). Wikipedia. [Link]
-
DMSO Physical Properties. (n.d.). gChem. [Link]
-
DMSO (DIMETHYL SULFOXIDE). (n.d.). Ataman Kimya. [Link]
-
Dimethyl Sulfoxide (DMSO) Solubility Data. (2007, October). Gaylord Chemical Company, L.L.C.[Link]
Sources
- 1. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]
- 2. Sulfoxide - Wikipedia [en.wikipedia.org]
- 3. Linear Oligosulfoxides: Synthesis and Solubility Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Phytosafe [phytosafe.com]
